

Physicochemical Properties of 2,3,5-Trimethacarb-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,5-Trimethacarb-d3

Cat. No.: B1682547

[Get Quote](#)

This technical guide provides a comprehensive overview of the physicochemical properties of **2,3,5-Trimethacarb-d3**, an isotopically labeled form of the carbamate insecticide 2,3,5-Trimethacarb. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize deuterated standards for quantitative analysis.

Introduction

2,3,5-Trimethacarb is a component of the insecticide trimethacarb, which acts as an acetylcholinesterase inhibitor.^{[1][2]} The deuterated analog, **2,3,5-Trimethacarb-d3**, serves as an ideal internal standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to ensure accurate quantification of trimethacarb residues in various matrices.^[3] Its utility lies in its chemical similarity to the parent compound, while its distinct mass allows for clear differentiation in mass spectrometric analysis.

Physicochemical Data

The physicochemical properties of **2,3,5-Trimethacarb-d3** are summarized in the table below. It is important to note that while some data is available for the deuterated compound, other properties are extrapolated from its non-deuterated counterpart, 2,3,5-Trimethacarb, due to a lack of specific experimental data for the labeled variant.

Property	Value	Source
IUPAC Name	(2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate	[4]
Molecular Formula	C ₁₁ H ₁₂ D ₃ NO ₂	[5]
Molecular Weight	196.26 g/mol	[4] [5]
CAS Number	2655-15-4 (unlabeled)	[5]
Appearance	White to off-white solid	[6]
Melting Point	123-124 °C (for 2,3,5-Trimethacarb)	[6]
Boiling Point (Predicted)	287.8 ± 40.0 °C (for 2,3,5-Trimethacarb)	[6]
Density (Predicted)	1.046 ± 0.06 g/cm ³ (for 2,3,5-Trimethacarb)	[6]
Solubility	Slightly soluble in Chloroform and Methanol. Water solubility: 58 mg/L @ 23 °C (for 2,3,5-Trimethacarb)	[1] [6]
Stability	Stable to light. Decomposed by strong acids and alkalis.	[1]

Experimental Protocols

Detailed experimental protocols for the specific analysis of **2,3,5-Trimethacarb-d3** are not extensively published. However, based on standard analytical techniques for carbamate insecticides, the following methodologies would be appropriate for its characterization and use as an internal standard.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

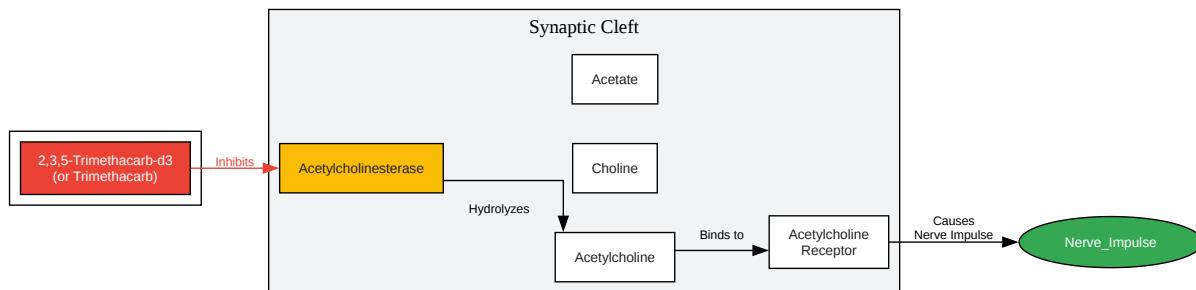
This protocol outlines a general procedure for the quantification of 2,3,5-Trimethacarb using **2,3,5-Trimethacarb-d3** as an internal standard.

Objective: To determine the concentration of 2,3,5-Trimethacarb in a sample matrix.

Materials:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Analytical column suitable for pesticide analysis (e.g., DB-5ms)
- Helium (carrier gas)
- 2,3,5-Trimethacarb analytical standard
- **2,3,5-Trimethacarb-d3** internal standard solution (of known concentration)
- Sample for analysis
- Organic solvent (e.g., acetone, ethyl acetate)
- Anhydrous sodium sulfate
- Centrifuge
- Vortex mixer
- Autosampler vials

Procedure:

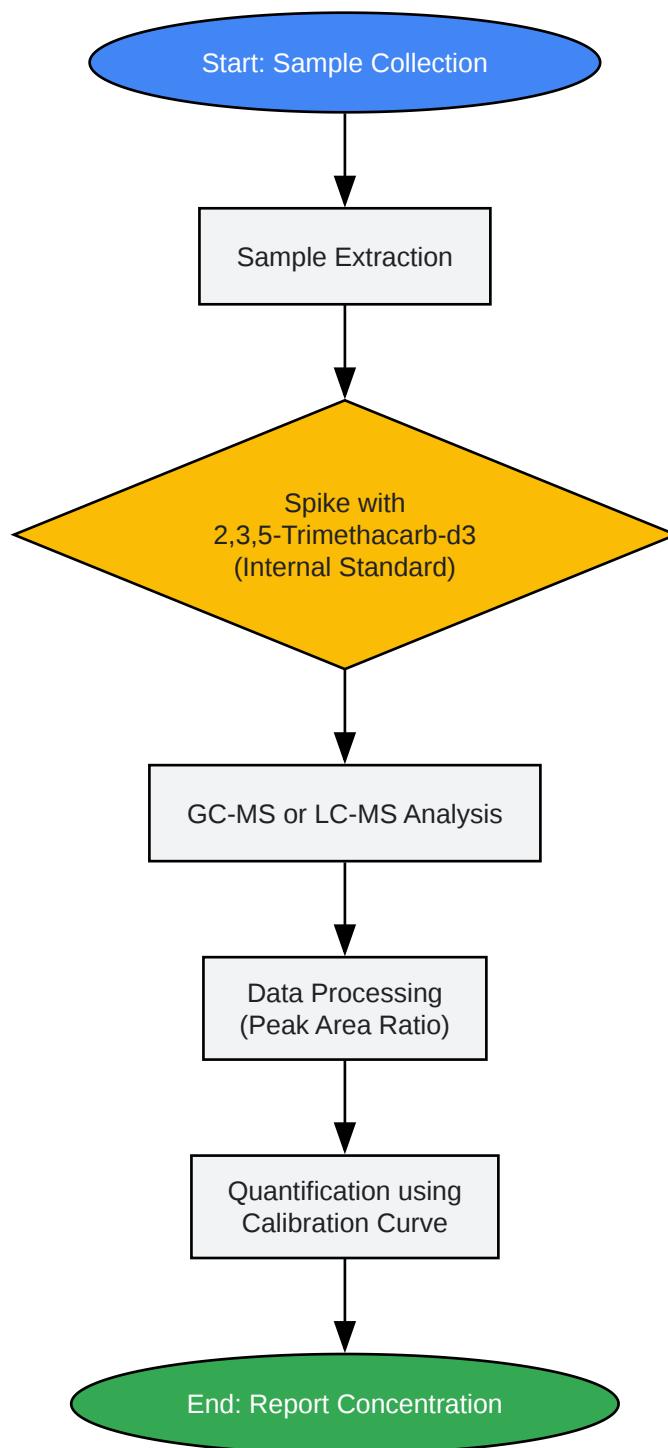

- **Sample Preparation:**
 - Homogenize the solid sample.
 - Extract a known weight of the sample with an appropriate organic solvent by shaking or sonication.
 - Add anhydrous sodium sulfate to remove any residual water.

- Centrifuge the sample and collect the supernatant.
- Internal Standard Spiking:
 - Add a precise volume of the **2,3,5-Trimethacarb-d3** internal standard solution to the extracted sample.
- Calibration Curve Preparation:
 - Prepare a series of calibration standards containing known concentrations of 2,3,5-Trimethacarb.
 - Spike each calibration standard with the same amount of **2,3,5-Trimethacarb-d3** internal standard.
- GC-MS Analysis:
 - Inject the prepared samples and calibration standards into the GC-MS system.
 - Use an appropriate temperature program for the GC oven to separate the analytes.
 - Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both 2,3,5-Trimethacarb and **2,3,5-Trimethacarb-d3**.
- Data Analysis:
 - Calculate the ratio of the peak area of 2,3,5-Trimethacarb to the peak area of **2,3,5-Trimethacarb-d3** for each sample and standard.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the 2,3,5-Trimethacarb standards.
 - Determine the concentration of 2,3,5-Trimethacarb in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Acetylcholinesterase Inhibition Pathway

2,3,5-Trimethacarb, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).^[1] This inhibition leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve stimulation.



[Click to download full resolution via product page](#)

Caption: Inhibition of Acetylcholinesterase by 2,3,5-Trimethacarb.

Experimental Workflow for Internal Standard Use

The primary application of **2,3,5-Trimethacarb-d3** is as an internal standard in quantitative analytical workflows. The following diagram illustrates a typical process.

[Click to download full resolution via product page](#)

Caption: Workflow for using **2,3,5-Trimethacarb-d3** as an internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,5-Trimethylphenyl Methylcarbamate | C11H15NO2 | CID 25550 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,5-TRIMETHACARB | 2655-15-4 [chemicalbook.com]
- 3. 2,3,5-Trimethacarb-d3 | 12407-86-2 | Benchchem [benchchem.com]
- 4. 2,3,5-Trimethacarb-d3 | C11H15NO2 | CID 163408995 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 2,3,5-TRIMETHACARB CAS#: 2655-15-4 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Physicochemical Properties of 2,3,5-Trimethacarb-d3: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682547#physicochemical-properties-of-2-3-5-trimethacarb-d3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com